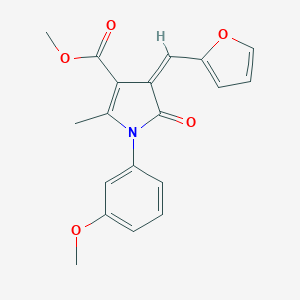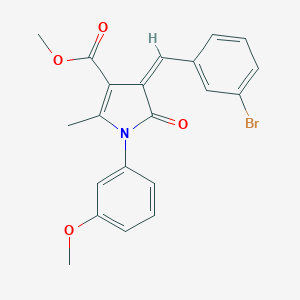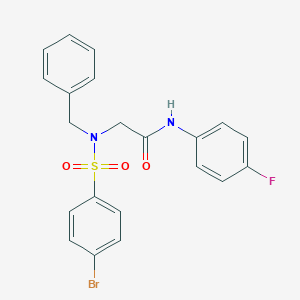![molecular formula C20H26N2O4 B298808 4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B298808.png)
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone, also known as 4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone, is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique tetracyclic structure, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone involves multiple steps, starting with the preparation of the core tetracyclic structure. The initial step typically involves the cyclization of a suitable precursor under controlled conditions. This is followed by the introduction of tert-butyl groups at specific positions on the tetracyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale reactors that allow for precise control of reaction parameters. The process involves the use of automated systems to monitor and adjust temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone involves its interaction with specific molecular targets. The compound binds to active sites on enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone can be compared with other similar compounds, such as:
- 4,10-dimethyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone
- 4,10-diethyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone
These compounds share a similar tetracyclic structure but differ in the substituents attached to the core. The presence of tert-butyl groups in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
特性
分子式 |
C20H26N2O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C20H26N2O4/c1-19(2,3)21-15(23)11-9-7-8-10(12(11)16(21)24)14-13(9)17(25)22(18(14)26)20(4,5)6/h7-14H,1-6H3 |
InChIキー |
LZGVDLOLBZIVCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C2C3C=CC(C2C1=O)C4C3C(=O)N(C4=O)C(C)(C)C |
正規SMILES |
CC(C)(C)N1C(=O)C2C3C=CC(C2C1=O)C4C3C(=O)N(C4=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4Z)-1-cyclohexyl-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298727.png)
![methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298728.png)


![4-{[(3Z)-1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B298731.png)

amino]acetate](/img/structure/B298733.png)
![methyl (4Z)-4-(4-ethoxybenzylidene)-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298734.png)
![2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide](/img/structure/B298741.png)
![N-(1,3-benzodioxol-5-yl)-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298745.png)
![N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B298747.png)
![2-[5-chloro-2-methyl(phenylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide](/img/structure/B298748.png)
![2-[2-chloro(phenylsulfonyl)anilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B298749.png)
